Indoxyl sulfate (IS) is a protein-bound uremic toxin that significantly accumulates in the serum of patients with chronic kidney disease (CKD) []. It is a metabolite of tryptophan, an essential amino acid obtained through dietary protein intake []. A fraction of dietary tryptophan is metabolized by intestinal bacteria into indole, which is further metabolized into indoxyl sulfate in the liver [].
Due to its strong binding affinity to albumin, indoxyl sulfate is not efficiently removed by hemodialysis [, ], contributing to its elevated levels in CKD patients. The accumulation of indoxyl sulfate has been implicated in the progression of CKD and associated cardiovascular disease [, ].
Indoxyl sulfate is produced in the human body through the microbial degradation of tryptophan, an essential amino acid found in dietary proteins. This process occurs primarily in the intestines, where gut bacteria convert tryptophan into indole, which is subsequently sulfated to form indoxyl sulfate. The classification of indoxyl sulfate falls under the category of uremic toxins, which are waste products that accumulate in patients with impaired kidney function.
The synthesis of indoxyl sulfate can be approached through various analytical methods for quantification in biological samples. Common techniques include:
Indoxyl sulfate has a molecular formula of CHNOS and a molecular weight of approximately 215.21 g/mol. Its structure features an indole ring system with a sulfate group attached to the carbon atom adjacent to the nitrogen atom in the ring.
Indoxyl sulfate participates in various biochemical reactions within the body:
The reactions involving indoxyl sulfate are crucial for understanding its role as a uremic toxin and its implications in chronic kidney disease progression.
The mechanism by which indoxyl sulfate exerts its effects involves several pathways:
Research indicates that monitoring indoxyl sulfate levels could provide insights into disease progression and patient management strategies in chronic kidney disease .
Indoxyl sulfate exhibits several notable physical and chemical properties:
These properties are essential for developing effective methods for quantifying indoxyl sulfate in clinical settings .
Indoxyl sulfate serves several important functions in scientific research and clinical practice:
The recognition of indoxyl sulfate (IS) as a clinically significant uremic toxin emerged from centuries of evolving understanding of renal pathophysiology. In the early 19th century, Richard Bright first described the constellation of symptoms—including edema, visual disturbances, and neurological decline—associated with advanced kidney disease (then termed "Bright's disease") [1]. By 1851, Theodor Friedrich von Frerichs coined the term "uremic intoxication" after identifying elevated urea and uric acid in these patients' blood [1]. However, it wasn't until 1911 that indoxyl sulfate (initially called "indican") was specifically isolated in kidney disease patients by Obermayer and Popper, marking its formal discovery [7]. This finding represented a pivotal shift from viewing uremia as a singular entity to recognizing it as a complex toxin-mediated syndrome.
The mid-20th century saw Willem Kolff's pioneering hemodialysis work demonstrating clinical improvement after toxin removal, though IS's specific pathological role remained elusive [1]. Critical advances came when researchers observed that conventional hemodialysis inadequately removed protein-bound solutes like IS, explaining persistent complications in dialyzed patients [1] [6]. Niwa and colleagues later established IS's nephrotoxicity through animal models, while Vanholder's European Uremic Toxin Work Group systematically classified IS among protein-bound uremic toxins with high clinical impact [1]. This historical trajectory underscores IS's evolution from a metabolic curiosity to a validated therapeutic target in renal disease.
Indoxyl sulfate exhibits a strong inverse relationship with renal function, making it both a biomarker and mediator of chronic kidney disease (CKD) progression. Serum IS concentrations rise exponentially as glomerular filtration rate (GFR) declines:
CKD Stage | Mean GFR (mL/min/1.73m²) | Mean Serum IS (mg/L) |
---|---|---|
Stage 1 | ≥90 | 1.03 |
Stage 2 | 60-89 | 2.15 |
Stage 3 | 30-59 | 4.78 |
Stage 4 | 15-29 | 8.42 |
Stage 5 | <15 | 12.21 |
Data derived from UPLC-MS/MS analyses across CKD populations [6]
Epidemiologically, elevated IS levels independently predict:
Notably, IS's comorbidity burden extends beyond nephrology. In heart failure cohorts with matched renal function, IS levels are 11.5-fold higher than controls (1.38 vs 0.12 μg/mL) and inversely correlate with left ventricular fractional shortening [8]. This positions IS as a key modulator of the cardiorenal syndrome axis.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0